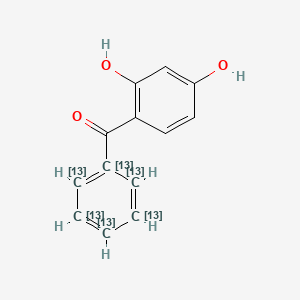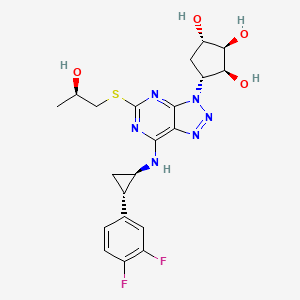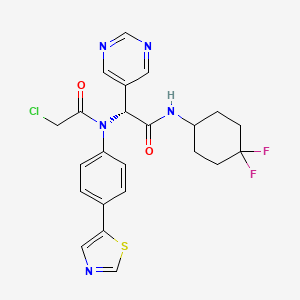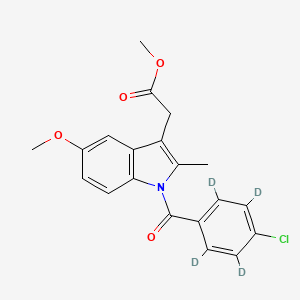
Indomethacin-d4 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin. Indomethacin is a potent, non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is known for its ability to permeate the blood-brain barrier and is widely used in scientific research for its anti-inflammatory and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The ester derivatives of Indomethacin are typically prepared by condensing Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The compound is typically stored at low temperatures to maintain its integrity .
Analyse Des Réactions Chimiques
Types of Reactions: Indomethacin-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Indomethacin-d4 Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Indomethacin.
Biology: Employed in studies to investigate the effects of cyclooxygenase inhibition on cellular processes.
Medicine: Used in research to develop new anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of stable isotopes for various applications
Mécanisme D'action
Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the cyclooxygenase enzymes, cyclooxygenase-1 and cyclooxygenase-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. The compound also disrupts autophagic flux by interfering with the normal functioning of lysosomes .
Comparaison Avec Des Composés Similaires
Indomethacin: The parent compound, known for its potent anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects.
Diclofenac: Another non-selective cyclooxygenase inhibitor with similar therapeutic effects.
Uniqueness: Indomethacin-d4 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |
Clé InChI |
OKHORWCUMZIORR-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OC)C)[2H])[2H])Cl)[2H] |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




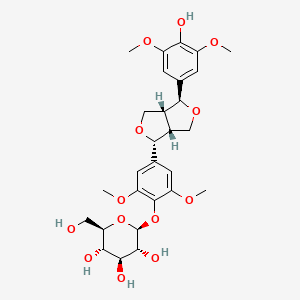
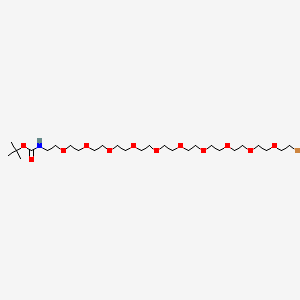
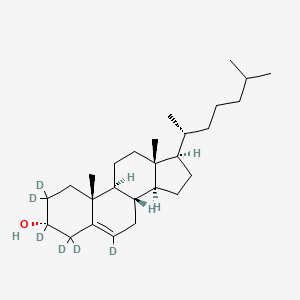
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
